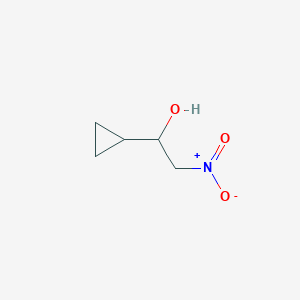

1-Cyclopropyl-2-nitroethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-2-nitroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-5(3-6(8)9)4-1-2-4/h4-5,7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZPNMNTVFKFOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598433 | |

| Record name | 1-Cyclopropyl-2-nitroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54120-03-5 | |

| Record name | α-(Nitromethyl)cyclopropanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54120-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopropyl-2-nitroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Cyclopropyl-2-nitroethanol via the Henry Reaction

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 1-cyclopropyl-2-nitroethanol, a valuable building block in organic synthesis, via the classical Henry (nitroaldol) reaction. This document delves into the reaction's mechanistic underpinnings, explores catalyst systems, provides detailed experimental protocols, and discusses the characterization of the target molecule.

Introduction: The Significance of the Henry Reaction and β-Nitro Alcohols

The Henry reaction, first reported by Louis Henry in 1895, is a cornerstone of carbon-carbon bond formation in organic chemistry.[1] It involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol.[2] This reaction is analogous to the aldol condensation and provides a powerful tool for constructing complex organic molecules.[1]

The synthetic utility of the Henry reaction lies in the versatility of its products. The β-nitro alcohol moiety can be readily transformed into other valuable functional groups, including nitroalkenes through dehydration, α-nitro ketones via oxidation, and, perhaps most importantly, β-amino alcohols upon reduction of the nitro group.[1] These β-amino alcohols are key structural motifs in a wide array of pharmaceuticals and natural products.

1-Cyclopropyl-2-nitroethanol, the focus of this guide, incorporates a cyclopropyl group, a strained three-membered ring that often imparts unique conformational rigidity and metabolic stability to drug candidates. Its synthesis via the Henry reaction offers a direct route to a versatile intermediate for the development of novel therapeutics.

The Henry Reaction: A Mechanistic Perspective

The Henry reaction proceeds through a series of reversible steps, initiated by the deprotonation of the nitroalkane at the α-carbon by a base. This generates a resonance-stabilized nitronate anion, which then acts as a nucleophile.[1]

The key steps of the mechanism are as follows:

-

Deprotonation: A base abstracts an acidic α-proton from the nitroalkane (nitromethane in this case) to form a nitronate ion.

-

Nucleophilic Attack: The carbon of the nitronate ion attacks the electrophilic carbonyl carbon of the aldehyde (cyclopropanecarboxaldehyde).

-

Protonation: The resulting β-nitro alkoxide is protonated by the conjugate acid of the base, yielding the final β-nitro alcohol product, 1-cyclopropyl-2-nitroethanol.

Caption: General mechanism of the Henry reaction.

Synthetic Protocols for 1-Cyclopropyl-2-nitroethanol

While a plethora of catalysts, including chiral metal complexes and organocatalysts, have been developed for asymmetric Henry reactions, a simple base-catalyzed approach is often sufficient for the preparation of the racemic product.[2][3] The following protocols provide a general framework for the synthesis.

General Base-Catalyzed Synthesis (Non-Asymmetric)

This protocol is a generalized procedure adapted from known Henry reaction methodologies for the synthesis of 1-cyclopropyl-2-nitroethanol.[4][5]

Materials:

-

Cyclopropanecarboxaldehyde

-

Nitromethane

-

A suitable base (e.g., potassium hydroxide, sodium hydroxide, triethylamine)

-

A suitable solvent (e.g., ethanol, methanol, tetrahydrofuran)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopropanecarboxaldehyde (1.0 eq) in the chosen solvent.

-

Addition of Reagents: Add nitromethane (typically in excess, e.g., 2-5 eq) to the solution.

-

Initiation of Reaction: Cool the mixture in an ice bath and slowly add a solution or suspension of the base (catalytic amount, e.g., 0.1-0.2 eq) while stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and remove the organic solvent under reduced pressure.

-

Extraction: To the residue, add water and extract the aqueous layer with ethyl acetate (3x).

-

Washing and Drying: Combine the organic extracts and wash successively with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude 1-cyclopropyl-2-nitroethanol by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product.

| Parameter | Condition | Rationale |

| Reactants | Cyclopropanecarboxaldehyde, Nitromethane | Starting materials for the Henry reaction. |

| Base Catalyst | KOH, NaOH, Et3N | Deprotonates nitromethane to form the nucleophilic nitronate. |

| Solvent | Ethanol, Methanol, THF | Solubilizes reactants and facilitates the reaction. |

| Temperature | 0 °C to Room Temperature | Controls the reaction rate and minimizes side reactions. |

| Reaction Time | Several hours | Varies depending on the specific reactants and conditions. |

| Work-up | Acid quench, extraction | Neutralizes the base and isolates the product. |

| Purification | Column Chromatography | Removes unreacted starting materials and byproducts. |

Asymmetric Synthesis using a Chiral Copper(II) Catalyst

For the synthesis of enantioenriched 1-cyclopropyl-2-nitroethanol, a chiral catalyst is required. The following is an adapted protocol based on the use of a chiral bis(β-amino alcohol)-Cu(OAc)₂ complex.[3]

Experimental Protocol:

-

Catalyst Formation: In a vial under a nitrogen atmosphere, stir the chiral bis(β-amino alcohol) ligand (e.g., 20 mol%) and Cu(OAc)₂·H₂O (e.g., 20 mol%) in ethanol at room temperature for 2 hours to form the catalyst complex.[3]

-

Addition of Aldehyde: Add cyclopropanecarboxaldehyde (1.0 eq) to the catalyst solution and stir for 20 minutes at room temperature.[3]

-

Addition of Nitromethane: Add nitromethane (e.g., 10 eq) and continue stirring at the desired temperature (e.g., room temperature or lower) for 24-48 hours.[3]

-

Work-up and Purification: Follow the work-up and purification procedures as described in the general base-catalyzed protocol. The enantiomeric excess of the product can be determined by chiral HPLC analysis.

Caption: Workflow for the asymmetric Henry reaction.

Characterization of 1-Cyclopropyl-2-nitroethanol

Thorough characterization of the synthesized 1-cyclopropyl-2-nitroethanol is essential to confirm its identity and purity. The following are the expected spectroscopic features based on the analysis of structurally similar compounds.[6][7]

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation.

¹H NMR:

-

Cyclopropyl Protons: A complex multiplet in the upfield region (approx. 0.3-1.2 ppm) is characteristic of the cyclopropyl ring protons.[7]

-

Methine Proton (CH-OH): A multiplet in the range of 4.0-4.5 ppm is expected for the proton on the carbon bearing the hydroxyl group.

-

Methylene Protons (CH₂-NO₂): A multiplet or two separate multiplets in the range of 4.3-4.7 ppm would correspond to the protons adjacent to the nitro group.[6]

-

Hydroxyl Proton (OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent.

¹³C NMR:

-

Cyclopropyl Carbons: Signals for the cyclopropyl carbons are expected in the upfield region (approx. 5-20 ppm).[7]

-

Methine Carbon (CH-OH): The carbon attached to the hydroxyl group should appear around 70-75 ppm.[6]

-

Methylene Carbon (CH₂-NO₂): The carbon bonded to the nitro group is expected to resonate in the range of 78-82 ppm.[6]

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Cyclopropyl CH₂ | 0.3 - 0.8 (m) | ~5 - 15 |

| Cyclopropyl CH | 0.8 - 1.2 (m) | ~15 - 20 |

| CH-OH | 4.0 - 4.5 (m) | ~70 - 75 |

| CH₂-NO₂ | 4.3 - 4.7 (m) | ~78 - 82 |

| OH | Variable (br s) | - |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

-

C-H Stretch (sp³): Absorptions around 2850-3000 cm⁻¹ correspond to the C-H stretching vibrations of the alkyl groups.

-

NO₂ Stretch: Two strong absorption bands are expected for the nitro group: an asymmetric stretch around 1540-1560 cm⁻¹ and a symmetric stretch around 1370-1390 cm⁻¹.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 1-cyclopropyl-2-nitroethanol (C₅H₉NO₃, Molecular Weight: 131.13 g/mol ), the following fragments might be observed in an electron ionization (EI) mass spectrum:

-

Molecular Ion (M⁺): A peak at m/z = 131, although it may be weak or absent.

-

Loss of NO₂: A fragment at m/z = 85, corresponding to the loss of a nitro group.

-

Loss of H₂O: A fragment at m/z = 113, resulting from the loss of water.

-

Cleavage of the C-C bond between the hydroxyl and nitro-bearing carbons: This could lead to various fragments depending on where the charge resides.

Conclusion

The Henry reaction provides an efficient and versatile method for the synthesis of 1-cyclopropyl-2-nitroethanol. By selecting the appropriate reaction conditions and catalyst system, researchers can access either the racemic or enantioenriched forms of this valuable synthetic intermediate. The detailed protocols and characterization data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and application of novel cyclopropyl-containing compounds in drug discovery and development.

References

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. Henry Reaction [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

physical and chemical properties of 1-Cyclopropyl-2-nitroethanol

An In-depth Technical Guide to 1-Cyclopropyl-2-nitroethanol: Synthesis, Properties, and Synthetic Utility

Introduction

1-Cyclopropyl-2-nitroethanol (CAS No. 54120-03-5) is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and synthetic organic chemistry.[1][2] As a β-nitro alcohol, it serves as a versatile synthetic intermediate, combining the unique steric and electronic properties of a cyclopropyl ring with the rich chemical reactivity of the nitro and hydroxyl groups. The cyclopropane motif is a prevalent feature in numerous drug candidates, where it can enhance metabolic stability, improve potency, and modulate pharmacokinetic properties.[3] The nitro group, in turn, is a synthetic linchpin, readily transformable into a variety of other functional groups, most notably amines, ketones, or nitroalkenes.[4]

This technical guide provides a comprehensive overview of 1-Cyclopropyl-2-nitroethanol, focusing on its physicochemical properties, its synthesis via the Henry (nitroaldol) reaction, a detailed experimental protocol, its potential chemical transformations, and essential safety protocols for its handling. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in their synthetic endeavors.

Physicochemical & Spectroscopic Properties

Detailed experimental data for 1-Cyclopropyl-2-nitroethanol is not extensively reported in publicly accessible literature. The properties listed below are a combination of reported data and predicted characteristics based on the analysis of its functional groups and analogous structures.

Physical and Chemical Properties

Quantitative data for the primary physical properties of 1-Cyclopropyl-2-nitroethanol are summarized in the table below. It is important to note that properties such as boiling point, melting point, and density have not been formally published and should be determined experimentally. For context, the related acyclic compound 2-nitroethanol has a boiling point of 194 °C, a melting point of -80 °C, and a density of 1.27 g/mL.[3][5]

| Property | Value / Information | Source(s) |

| CAS Number | 54120-03-5 | [6] |

| Molecular Formula | C₅H₉NO₃ | [] |

| Molecular Weight | 131.13 g/mol | [][8] |

| IUPAC Name | 1-cyclopropyl-2-nitroethanol | [1] |

| Appearance | No data available; likely a yellow oil | [1][8] |

| Boiling Point | Not experimentally reported | [9] |

| Melting Point | Not experimentally reported | [9] |

| Density | Not experimentally reported | [9] |

| Solubility | No data available; expected to be soluble in polar organic solvents | [8] |

| Storage | Short-term (1-2 weeks) at -4°C; long-term (1-2 years) at -20°C | [8] |

Predicted Spectroscopic Signature

-

¹H NMR: The spectrum should feature a complex multiplet in the upfield region (approx. 0.3-1.2 ppm) corresponding to the protons of the cyclopropyl ring. A multiplet representing the methine proton adjacent to the hydroxyl group (-CH(OH)-) would likely appear around 4.0-4.5 ppm. The diastereotopic methylene protons adjacent to the nitro group (-CH₂NO₂) would be expected as a multiplet between 4.3-4.6 ppm. A broad singlet for the hydroxyl proton (-OH) would also be present, with its chemical shift being concentration and solvent dependent. These predictions are based on analyses of similar nitroaldol products.[1][11]

-

¹³C NMR: The cyclopropyl carbons should appear at high field strength (approx. 3-15 ppm). The carbon bearing the hydroxyl group (-CH(OH)-) is expected around 70-75 ppm, while the carbon attached to the nitro group (-CH₂NO₂) would be found further downfield, typically in the 78-82 ppm range.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a strong, broad absorption band for the O-H stretch of the alcohol, centered around 3400 cm⁻¹.[12] Two strong, characteristic peaks for the nitro group should be visible: an asymmetric stretch around 1550-1555 cm⁻¹ and a symmetric stretch near 1380-1385 cm⁻¹.[11][13] C-H stretching vibrations for the cyclopropyl and alkyl backbone will appear just below 3000 cm⁻¹.

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would likely not show a strong molecular ion peak (M⁺) at m/z = 131 due to facile fragmentation. Common fragmentation pathways would include the loss of the nitro group (-NO₂, 46 Da), water (-H₂O, 18 Da), or combinations thereof. A base peak corresponding to the cyclopropyl carbonyl cation fragment is also plausible.[14][15]

Synthesis: The Henry (Nitroaldol) Reaction

The most direct and classical method for synthesizing 1-Cyclopropyl-2-nitroethanol is the Henry reaction , also known as the nitroaldol reaction.[4] This reaction is a cornerstone of C-C bond formation, involving the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[2]

Reaction Mechanism

The causality of the Henry reaction is rooted in the acidity of the α-proton of the nitroalkane. The mechanism proceeds through three key, reversible steps:

-

Deprotonation: A base removes a proton from the α-carbon of nitromethane, creating a resonance-stabilized nitronate anion. This anion is the key nucleophile in the reaction.

-

Nucleophilic Attack: The carbon-centered nucleophile of the nitronate attacks the electrophilic carbonyl carbon of cyclopropanecarboxaldehyde. This forms a new carbon-carbon bond and generates a β-nitro alkoxide intermediate.

-

Protonation: The alkoxide is protonated by the conjugate acid of the base (or a protic solvent), yielding the final 1-Cyclopropyl-2-nitroethanol product and regenerating the base catalyst.

Catalysis and Reaction Control

The choice of base is critical for controlling the reaction rate and minimizing side reactions, such as dehydration of the product to a nitroalkene or a retro-Henry reaction.[4] While simple bases like hydroxides or alkoxides can be used, modern protocols often employ milder catalysts. Amine bases, ammonium acetate, or metal-ligand complexes (e.g., those based on copper(II) acetate) are frequently used to improve yields and, in the case of chiral ligands, to induce stereoselectivity.[2][16][17]

Experimental Protocol: Synthesis of 1-Cyclopropyl-2-nitroethanol

The following is a representative, self-validating protocol for the laboratory-scale synthesis of 1-Cyclopropyl-2-nitroethanol.

Disclaimer: This protocol is illustrative and should be performed by qualified personnel with appropriate risk assessments.

Materials and Equipment

-

Reagents: Cyclopropanecarboxaldehyde, Nitromethane, Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O), a suitable amine base or ligand (e.g., 1,8-Diazabicycloundec-7-ene (DBU) or (R,R)-1,2-Diaminocyclohexane for asymmetric variants), Ethanol (anhydrous), Dichloromethane (DCM), 1M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

-

Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, condenser, rotary evaporator, separatory funnel, standard laboratory glassware, column chromatography setup (silica gel).

Step-by-Step Methodology

-

Catalyst Preparation (if applicable): For a metal-catalyzed reaction, dissolve Cu(OAc)₂·H₂O (e.g., 0.04 mmol, 20 mol%) in ethanol (2 mL) in a round-bottom flask. Stir for 1-2 hours at room temperature to allow for complex formation.[17] For a simpler base-catalyzed reaction, this step is omitted.

-

Reagent Charging: To the flask, add cyclopropanecarboxaldehyde (0.2 mmol, 1.0 equiv). Stir the mixture for 15-20 minutes.

-

Nitromethane Addition: Add nitromethane (2.0 mmol, 10.0 equiv) to the reaction mixture.[16][17] If using a simple organic base like DBU, it can be added at this stage (e.g., 0.04 mmol, 20 mol%).

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the aldehyde.

-

Workup - Quenching and Extraction:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Re-dissolve the residue in dichloromethane (DCM, 20 mL).

-

Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

-

Dry the separated organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate in vacuo.

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

-

Analysis: Combine the pure fractions, remove the solvent, and characterize the resulting product by NMR, IR, and MS to confirm its identity and purity.

Chemical Reactivity & Synthetic Utility

1-Cyclopropyl-2-nitroethanol is a synthetically powerful intermediate due to its three distinct reactive sites: the secondary alcohol, the nitro group, and the cyclopropyl ring.

-

Oxidation of the Alcohol: The secondary alcohol can be oxidized under standard conditions (e.g., using PCC, Swern, or Dess-Martin periodinane) to yield the corresponding 1-cyclopropyl-2-nitroethanone . This α-nitro ketone is a valuable building block for synthesizing more complex heterocyclic systems.

-

Reduction of the Nitro Group: The most common transformation is the reduction of the nitro group to a primary amine. This can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction (e.g., Fe/HCl or Zn/HCl), to produce 2-amino-1-cyclopropylethanol . This β-amino alcohol scaffold is a key pharmacophore in many biologically active molecules.[4]

-

Dehydration to Nitroalkene: Under basic or acidic conditions, the β-nitro alcohol can undergo elimination of water to form (2-nitrovinyl)cyclopropane . This nitroalkene is a potent Michael acceptor, enabling a range of conjugate addition reactions to form new C-C and C-heteroatom bonds.[4]

-

Reactivity of the Cyclopropyl Ring: The cyclopropane ring is characterized by significant ring strain. While generally stable, it can undergo ring-opening reactions under specific conditions, such as with strong acids or certain transition metal catalysts, providing a pathway to linear alkyl chains.[12]

Safety and Handling

As a research chemical whose toxicological properties have not been thoroughly investigated, 1-Cyclopropyl-2-nitroethanol must be handled with care.[6]

-

Hazard Identification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[6][9]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8][9]

-

Handling Precautions: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash hands thoroughly after handling.[6]

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek medical advice.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

-

Inhalation: Move the person to fresh air. If feeling unwell, call a poison center or doctor.[6]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Conclusion

1-Cyclopropyl-2-nitroethanol stands out as a high-potential building block for modern organic synthesis. Its preparation via the reliable Henry reaction makes it accessible, while its trifecta of reactive functional groups opens numerous avenues for the synthesis of complex target molecules, particularly β-amino alcohols and α-nitro ketones. While a full experimental characterization of its physical properties is needed, the predictive data and representative protocols provided in this guide offer a solid foundation for researchers to incorporate this versatile intermediate into their synthetic programs effectively and safely.

References

-

BIOFOUNT. (n.d.). 1-Cyclopropyl-2-nitroethanol. Retrieved from [Link]

-

Sasai, H., et al. (2019). Recent Advances in Henry Reaction: A Versatile Method in Organic Synthesis. Journal of Synthetic Organic Chemistry, Japan, 77(2), 139-150. Available at: [Link]

-

Chougnet, A., & Woggon, W.-D. (2013). Enantioselective Nitroaldol (Henry) Reaction. Organic Syntheses, 90, 151. Available at: [Link]

-

Khan, A., et al. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol)-Cu(OAc)₂. Molecules, 26(20), 6128. Available at: [Link]

-

Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

-

PubChem. (n.d.). 2-Cyclopropyl-2-nitro-1-phenyl-ethanol. Retrieved from [Link]

-

ChemSynthesis. (2025). 2-nitroethanol. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-cyclopropyl-. Retrieved from [Link]

-

Deka, J., et al. (n.d.). Supporting information: Chiral modification of copper exchanged zeolite-y.... Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitroethanol. Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyclopropylethanol. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-cyclopropyl-. Retrieved from [Link]

-

May, J. A., & Stoltz, B. M. (2002). The structural and physical properties of cyclopropanes. Chemical Reviews, 102(10), 3589-3606. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Nitroethanol 97 625-48-9 [sigmaaldrich.com]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. Page loading... [wap.guidechem.com]

- 6. 54120-03-5 Cas No. | 1-Cyclopropyl-2-nitroethanol | Apollo [store.apolloscientific.co.uk]

- 8. 54120-03-5|1-Cyclopropyl-2-nitroethanol|1-Cyclopropyl-2-nitroethanol|-范德生物科技公司 [bio-fount.com]

- 9. 1-Cyclopropyl-2-nitroethanol | 54120-03-5 [chemicalbook.com]

- 10. 54120-03-5|1-Cyclopropyl-2-nitroethanol|BLD Pharm [bldpharm.com]

- 11. rsc.org [rsc.org]

- 12. youtube.com [youtube.com]

- 13. 2-Nitroethanol(625-48-9) IR Spectrum [m.chemicalbook.com]

- 14. 2-Cyclopropyl-2-nitro-1-phenyl-ethanol | C11H13NO3 | CID 569741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Ethanone, 1-cyclopropyl- [webbook.nist.gov]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-Cyclopropyl-2-nitroethanol (CAS: 54120-03-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of 1-cyclopropyl-2-nitroethanol (CAS Number: 54120-03-5), a versatile yet under-documented β-nitro alcohol. While specific peer-reviewed literature on this compound is scarce, this document, grounded in established principles of organic chemistry, offers a robust framework for its synthesis, characterization, and potential applications. By analyzing the reactivity of its constituent functional groups—the cyclopropyl ring, the secondary alcohol, and the nitro group—we elucidate its chemical behavior and project its utility as a valuable intermediate in synthetic and medicinal chemistry. This guide is intended to serve as a foundational resource for researchers, providing detailed procedural insights, predicted analytical data, and a thorough safety profile to enable further investigation and application of this compound.

Introduction and Molecular Overview

1-Cyclopropyl-2-nitroethanol is a chiral β-nitro alcohol featuring a unique combination of a strained cyclopropyl ring adjacent to a stereogenic carbinol center, and a nitro group at the β-position. This molecular architecture suggests a rich and varied chemical reactivity profile. The nitro group, a potent electron-withdrawing group, activates the adjacent methylene protons and can be chemically transformed into a variety of other functional groups, most notably an amine. The secondary alcohol provides a handle for further functionalization through oxidation or esterification. The cyclopropyl moiety is a well-regarded pharmacophore in modern drug discovery, known for introducing conformational rigidity, improving metabolic stability, and modulating physicochemical properties.[1][2][3]

The convergence of these three functional groups in a single, relatively small molecule makes 1-cyclopropyl-2-nitroethanol a compelling building block for the synthesis of complex molecular targets, particularly in the development of novel therapeutics and agrochemicals.

Table 1: Physicochemical Properties of 1-Cyclopropyl-2-nitroethanol

| Property | Value | Source(s) |

| CAS Number | 54120-03-5 | [4][][6][7] |

| Molecular Formula | C₅H₉NO₃ | [4] |

| Molecular Weight | 131.13 g/mol | [4] |

| Appearance | Not available (likely a liquid or low-melting solid) | N/A |

| Purity (Typical) | ≥95% | [6] |

| Synonyms | 2-nitro-1-cyclopropylethanol | [4] |

Synthesis of 1-Cyclopropyl-2-nitroethanol via the Henry Reaction

The most direct and mechanistically sound approach for the synthesis of 1-cyclopropyl-2-nitroethanol is the Henry (or nitroaldol) reaction.[8][9][10][11] This classic C-C bond-forming reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[8][9] In this case, cyclopropanecarboxaldehyde serves as the electrophilic carbonyl component, and nitromethane acts as the nucleophile.

Reaction Mechanism

The causality of the Henry reaction is a three-step process, with all steps being reversible:[9]

-

Deprotonation: A base abstracts an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion. The pKa of nitromethane is approximately 10.2 in water, making it amenable to deprotonation by a range of bases.

-

Nucleophilic Attack: The carbon atom of the nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopropanecarboxaldehyde. This forms a tetrahedral β-nitro alkoxide intermediate.

-

Protonation: The alkoxide is protonated by the conjugate acid of the base (or a protic solvent) to yield the final 1-cyclopropyl-2-nitroethanol product.

Caption: Mechanism of the Henry reaction for the synthesis of 1-Cyclopropyl-2-nitroethanol.

Self-Validating Experimental Protocol

Materials:

-

Cyclopropanecarboxaldehyde (1.0 eq)

-

Nitromethane (2.0-5.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) or another suitable base (e.g., DBU, NaOH) (0.1-1.0 eq)

-

Ethanol or Tetrahydrofuran (THF) as solvent

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add cyclopropanecarboxaldehyde (1.0 eq) and the chosen solvent (e.g., ethanol).

-

Reagent Addition: Add nitromethane (2.0-5.0 eq) to the solution. Using an excess of nitromethane helps to drive the reversible reaction towards the product.[14]

-

Initiation: Add the base (e.g., K₂CO₃, 0.2 eq) to the stirred solution at room temperature. The choice and amount of base are critical; strong bases can promote side reactions like dehydration of the product.[11] A milder base like K₂CO₃ often provides a good balance.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the consumption of the aldehyde by Thin-Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up:

-

Quench the reaction by slowly adding 1M HCl until the solution is neutral or slightly acidic.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine. This removes any remaining acid and salts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude 1-cyclopropyl-2-nitroethanol by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Spectroscopic Characterization (Predicted)

No publicly available spectra for 1-cyclopropyl-2-nitroethanol have been identified. However, based on the known spectral properties of analogous compounds—including other β-nitro alcohols and molecules containing cyclopropyl groups—a detailed and reliable prediction of its key spectroscopic features can be made.[9][15][16][17]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be highly informative. The key is to analyze the chemical shifts and coupling patterns of the protons on the ethyl backbone and the cyclopropyl ring.

Table 2: Predicted ¹H NMR Data for 1-Cyclopropyl-2-nitroethanol (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale & Cited Analogues |

| H-a (OH) | 2.5 - 3.5 | broad singlet (br s) | N/A | Variable, concentration-dependent; typical for secondary alcohols.[9][15] |

| H-b (-CH₂NO₂) | 4.4 - 4.6 | multiplet (m) or dd | J(b,c) ≈ 3-5 (anti), J(b,c) ≈ 8-10 (gauche) | Strongly deshielded by the adjacent nitro group.[9][15][16] |

| H-c (-CHOH) | 4.1 - 4.3 | multiplet (m) | J(c,b) ≈ 3-10, J(c,d) ≈ 8-9 | Deshielded by the hydroxyl group.[15][17] |

| H-d (cyclopropyl CH) | 0.9 - 1.2 | multiplet (m) | J(d,c) ≈ 8-9, J(d,e/f) ≈ 4-8 | Methine proton of the cyclopropyl ring.[17] |

| H-e, H-f (cyclopropyl CH₂) | 0.3 - 0.7 | multiplet (m) | J(gem) ≈ 4-9, J(cis) ≈ 6-12, J(trans) ≈ 4-9 | Diastereotopic methylene protons of the cyclopropyl ring, characteristically shielded.[17] |

Note: The protons of the cyclopropyl CH₂ groups (H-e, H-f) are diastereotopic and will exhibit complex splitting patterns.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the carbon skeleton. The chemical shifts are influenced by the electronegativity of the attached oxygen and nitrogen atoms.

Table 3: Predicted ¹³C NMR Data for 1-Cyclopropyl-2-nitroethanol (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Cited Analogues |

| C1 (-CH₂NO₂) | 79 - 82 | Carbon attached to the nitro group is significantly deshielded.[16] |

| C2 (-CHOH) | 70 - 73 | Carbinol carbon, deshielded by the hydroxyl group.[16][17] |

| C3 (cyclopropyl CH) | 12 - 16 | Methine carbon of the cyclopropyl ring.[17] |

| C4, C5 (cyclopropyl CH₂) | 2 - 6 | Methylene carbons of the cyclopropyl ring are highly shielded.[17] |

Infrared (IR) Spectroscopy

The IR spectrum will clearly show the presence of the hydroxyl and nitro functional groups.

-

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ , characteristic of a hydrogen-bonded alcohol.

-

N-O Asymmetric Stretch: A strong, sharp absorption is predicted around 1540-1560 cm⁻¹ .

-

N-O Symmetric Stretch: A medium to strong absorption is predicted around 1370-1390 cm⁻¹ .

-

C-H Stretch (cyclopropyl): Weak to medium bands may be observed just above 3000 cm⁻¹ .

Mass Spectrometry (MS)

Under Electron Ionization (EI), the molecular ion (M⁺) at m/z 131 may be weak or absent. The fragmentation pattern will likely be dominated by pathways characteristic of alcohols and nitroalkanes.

Predicted Fragmentation Pathways:

-

Loss of NO₂: A significant fragment resulting from the cleavage of the C-N bond, leading to an ion at m/z 85 [M - 46]⁺.

-

Loss of H₂O: Dehydration is a common fragmentation pathway for alcohols, which would produce a fragment at m/z 113 [M - 18]⁺.

-

Alpha-Cleavage: Cleavage of the bond between the carbinol carbon and the cyclopropyl ring would result in the loss of a cyclopropyl radical (•C₃H₅) to give a fragment at m/z 90 [CH(OH)CH₂NO₂]⁺.

-

McLafferty-type Rearrangement: While less common for simple nitroalkanes, rearrangements involving the nitro group are possible.

Caption: Predicted major fragmentation pathways for 1-Cyclopropyl-2-nitroethanol in EI-MS.

Chemical Reactivity and Synthetic Utility

The synthetic value of 1-cyclopropyl-2-nitroethanol lies in the versatile reactivity of its functional groups.

Caption: Key synthetic transformations of 1-Cyclopropyl-2-nitroethanol.

-

Reduction of the Nitro Group: The most significant transformation is the reduction of the nitro group to a primary amine. This provides access to 1-cyclopropyl-2-aminoethanol , a valuable chiral building block. This transformation can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reducing agents like LiAlH₄. The resulting β-amino alcohol scaffold is a common feature in many pharmaceuticals.[8]

-

Oxidation of the Alcohol: The secondary alcohol can be oxidized to the corresponding ketone, 1-cyclopropyl-2-nitroethanone , using standard oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation. This α-nitroketone is a versatile intermediate for further C-C bond formation.[8]

-

Dehydration: Elimination of water under acidic or basic conditions can yield 1-cyclopropyl-2-nitroethene . This nitroalkene is a potent Michael acceptor, enabling conjugate addition reactions with a wide range of nucleophiles.[8]

Potential Applications in Drug Discovery

The structural motifs present in 1-cyclopropyl-2-nitroethanol are of significant interest in medicinal chemistry.

-

Scaffold for Bioactive Molecules: As a precursor to 1-cyclopropyl-2-aminoethanol, this compound provides a direct route to molecules containing the cyclopropyl-amino-alcohol pharmacophore. This scaffold is found in various biologically active compounds.

-

Metabolic Stability: The cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability by blocking sites of oxidative metabolism.[1][3] Using 1-cyclopropyl-2-nitroethanol as a starting material allows for the direct incorporation of this beneficial moiety.

-

Bioactivity of Nitro Compounds: Aliphatic nitro compounds themselves can exhibit biological activity. For instance, β-nitro alcohols have been investigated for their ability to act as formaldehyde and nitrite donors for therapeutic tissue cross-linking. While the specific activity of 1-cyclopropyl-2-nitroethanol is uncharacterized, related nitro-containing compounds have shown promise as antiprotozoal and anti-inflammatory agents.

Safety, Handling, and Storage

As a Senior Application Scientist, adherence to strict safety protocols is paramount. The following information is synthesized from Safety Data Sheets (SDS) for 1-cyclopropyl-2-nitroethanol and related nitro alcohols.

-

Hazard Classification: This compound is classified as an irritant. It is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing fumes or dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and sources of ignition.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.

-

Inhalation: Move the victim to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

-

In all cases of exposure, seek immediate medical attention.

-

Conclusion

1-Cyclopropyl-2-nitroethanol, CAS 54120-03-5, stands as a promising yet underexplored chemical entity. Its synthesis is readily achievable through the robust and well-understood Henry reaction. Although direct spectroscopic data is not publicly available, a comprehensive and reliable characterization profile can be confidently predicted through the analysis of structurally analogous compounds. The true value of this molecule lies in its potential as a versatile synthetic intermediate, providing a gateway to chiral 1-cyclopropyl-2-aminoethanols and other valuable derivatives for the pharmaceutical and agrochemical industries. This technical guide provides the foundational knowledge and procedural framework necessary to empower researchers to safely handle, synthesize, and explore the full potential of this valuable building block.

References

-

The Royal Society of Chemistry. 1-Cyclohexyl-2-nitroethanol (2a) - Supplementary Information. [Link]

-

Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]

-

Sciencemadness.org. (2020). Failed Henry reaction with 3,4,5-TMB. [Link]

-

Paik, D. C., et al. (2010). Aliphatic β-Nitroalcohols for Therapeutic Corneoscleral Cross-linking. Investigative Ophthalmology & Visual Science. [Link]

-

Wikipedia. Henry reaction. [Link]

-

The Royal Society of Chemistry. (2015). Supporting information: Chiral modification of copper exchanged zeolite-y with cinchonidine and its Application in asymmetric Henry reaction. [Link]

-

Organic Syntheses. Ring-Opening/Annulation Reaction of Cyclopropyl Ethanols: Concise Access to Thiophene Aldehydes via C–S bond formation - Supporting Information. [Link]

-

Cardiff University. (2016). Safe use of Nitromethane for Aldol Reactions in Flow. ORCA - Online Research @ Cardiff. [Link]

-

PubChem. 2-Cyclopropyl-2-nitro-1-phenyl-ethanol. [Link]

-

Journal of Medicinal Chemistry. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

-

YouTube. (2022). Henry Reaction. Professor Dave Explains. [Link]

- Google Patents. Process for manufacturing 1-cyclopropyl-naphthalenes.

-

Organic Chemistry Portal. Henry Reaction. [Link]

- Google Patents. Cyclopropyl based O- and N- and S-protecting groups.

-

PubChem. 1-Cyclopropylethanol. [Link]

-

MDPI. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. [Link]

-

NIST WebBook. Ethanone, 1-cyclopropyl-. [Link]

- Google Patents.

- Google Patents.

-

CORE. Silver comes into play: Henry reaction and domino cycloisomerisation sequence catalysed by [Ag(I)(Pc-L)] complexes. [Link]

-

Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

-

Patsnap. The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. [Link]

-

SpectraBase. 1-(2-Hydroxy-1-nitro-propyl)-1-cyclohexanol - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. 1-Cyclopropyl-cyclobutanol - Optional[13C NMR] - Chemical Shifts. [Link]

-

Scirp.org. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. [Link]

-

MDPI. (2021). CASPT2 Study of the Unimolecular Reactions of Nitromethane—A Look at the Roaming Reactions in the Decomposition of Nitromethane: An Exergonic Route at High Temperatures. [Link]

-

Preprints.org. (2025). CASPT2 Study of the Unimolecular Reactions of Nitromethane. A Look at the Roaming Reactions in the Decomposition of Nitromethane: An Exergonic Route at High Temperatures. [Link]

-

Organic Chemistry Frontiers. (2025). DABCO-promoted reaction sequence of β-nitro alcohols and α-oxoaldehydes: construction of diverse tetrahydrofurans and total synthesis of (+)-bruguierol B. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scientificupdate.com [scientificupdate.com]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Cyclopropyl-2-nitroethanol | 54120-03-5 [chemicalbook.com]

- 6. Henry reaction - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. youtube.com [youtube.com]

- 9. Henry Reaction [organic-chemistry.org]

- 10. Sciencemadness Discussion Board - Failed Henry reaction with 3,4,5-TMB - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 12. 2-Cyclopropyl-2-nitro-1-phenyl-ethanol | C11H13NO3 | CID 569741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. 1-Cyclopropylethanol | C5H10O | CID 79104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 1-CYCLOPROPYLETHANOL(765-42-4) 13C NMR spectrum [chemicalbook.com]

- 17. Aliphatic β-Nitroalcohols for Therapeutic Corneoscleral Cross-linking: Chemical Mechanisms and Higher Order Nitroalcohols - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic characterization of 1-Cyclopropyl-2-nitroethanol

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Cyclopropyl-2-nitroethanol

Abstract

This guide provides a comprehensive technical overview of the essential spectroscopic techniques required for the unambiguous structural elucidation and characterization of 1-cyclopropyl-2-nitroethanol. As a model β-nitro alcohol, this compound serves as a valuable case study for understanding the application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The narrative emphasizes the causality behind experimental choices and data interpretation, providing field-proven insights for professionals in chemical synthesis and drug development. Each section includes detailed experimental protocols, data interpretation frameworks, and integrated analysis to form a self-validating system for characterization.

Introduction and Synthetic Context

1-Cyclopropyl-2-nitroethanol is a β-nitro alcohol, a class of compounds that are highly versatile synthetic intermediates.[1][2] They are crucial building blocks for a variety of more complex molecules, including β-amino alcohols and α-nitro ketones, which are significant in pharmaceutical development.[2][3] The primary route to synthesizing such compounds is the Henry reaction, also known as the nitroaldol reaction.[1][2][4] This classic carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[2][5]

In the case of 1-cyclopropyl-2-nitroethanol, the synthesis involves the reaction between cyclopropanecarboxaldehyde and nitromethane.[6]

Caption: Standard workflow for NMR analysis.

Mass Spectrometry: Molecular Weight and Fragmentation

Expertise & Experience: The "Why"

Mass spectrometry (MS) provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This data confirms the molecular formula and offers corroborating structural evidence. For 1-cyclopropyl-2-nitroethanol (C₅H₉NO₃), the expected molecular weight is 131.13 g/mol . [7]The presence of one nitrogen atom means we expect an odd-numbered molecular ion peak, a principle known as the "Nitrogen Rule". [8] Expected Fragmentation Data

Under electron ionization (EI), the molecule will fragment in predictable ways. The most common fragmentations for an alcohol are alpha-cleavage and dehydration. [8][9]

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 131 | [M]⁺ | Molecular Ion |

| 113 | [M - H₂O]⁺ | Loss of water (dehydration) |

| 85 | [M - NO₂]⁺ | Loss of the nitro group |

| 71 | [C₄H₇O]⁺ | Alpha-cleavage: loss of •CH₂NO₂ radical |

| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | Cleavage of the cyclopropyl ring and other pathways |

Trustworthiness: A Self-Validating Protocol

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

Detection: Ions are detected, and a mass spectrum (a plot of relative intensity vs. m/z) is generated.

-

Interpretation: Identify the molecular ion peak [M]⁺ at m/z = 131. Analyze the major fragment peaks and propose structures consistent with the parent molecule.

Integrated Spectroscopic Confirmation

Caption: Integrated approach to structural elucidation.

The IR spectrum confirms the presence of the -OH and -NO₂ groups. The ¹H and ¹³C NMR spectra establish the precise arrangement of the cyclopropyl, ethanol, and nitro moieties and their connectivity. Finally, the mass spectrum validates the molecular formula (C₅H₉NO₃) and provides fragmentation data consistent with the proposed structure. Together, these techniques provide an unassailable identification of 1-cyclopropyl-2-nitroethanol.

References

-

Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Infrared of nitro compounds. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

-

Ranu, B. C., et al. (2000). A simple and efficient procedure for the synthesis of β-nitroalkanols by reaction of indium nitronates with aldehydes. Royal Society of Chemistry. Retrieved from [Link]

-

Hazra, S., & Pombeiro, A. J. L. (2019). Noncovalent Interactions in the Nitroaldol (Henry) Reaction. Royal Society of Chemistry. Retrieved from [Link]

-

Henry Reaction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Supporting information: Chiral modification of copper exchanged zeolite-y with cinchonidine and its Application in asymmetric Henry reaction. (2015). Royal Society of Chemistry. Retrieved from [Link]

-

Henry reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Paik, D. C., et al. (2011). Aliphatic β-Nitroalcohols for Therapeutic Corneoscleral Cross-linking. Investigative Ophthalmology & Visual Science. Retrieved from [Link]

-

Henry Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Henry reaction of different aromatic aldehydes with nitromethane. (2018). ResearchGate. Retrieved from [Link]

-

Henry Reaction (Nitroaldol reaction). (2018, October 14). YouTube. Retrieved from [Link]

-

Safe use of Nitromethane for Aldol Reactions in Flow. (n.d.). Cardiff University. Retrieved from [Link]

-

1-Cyclopropyl-2-nitroethanol. (n.d.). Biofount. Retrieved from [Link]

-

Biocatalytic Approaches to the Henry (Nitroaldol) Reaction. (n.d.). Almac. Retrieved from [Link]

-

Contente, M. L., et al. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Molecules. Retrieved from [Link]

-

Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Mass Spectrometry of Nitro and Nitroso Compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

2-nitroethanol. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. (1971). ResearchGate. Retrieved from [Link]

-

2-Cyclopropyl-2-nitro-1-phenyl-ethanol. (n.d.). PubChem. Retrieved from [Link]

-

1-Cyclopropylethanol. (n.d.). PubChem. Retrieved from [Link]

-

Mass Spectrometry of Alcohols. (2025). YouTube. Retrieved from [Link]

-

Control of Hazardous Processes in Flow: Synthesis of 2-Nitroethanol. (n.d.). Lonza. Retrieved from [Link]

-

Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones. (2005). Molecules. Retrieved from [Link]

-

Silver comes into play: Henry reaction and domino cycloisomerisation sequence catalysed by [Ag(I)(Pc-L)] complexes. (2015). CORE. Retrieved from [Link]

-

1-(2-Hydroxy-1-nitro-propyl)-1-cyclohexanol - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved from [Link]

-

1-Cyclopropyl-cyclobutanol - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved from [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Henry Reaction [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. 54120-03-5|1-Cyclopropyl-2-nitroethanol|1-Cyclopropyl-2-nitroethanol|-范德生物科技公司 [bio-fount.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

The Nitroaldol Reaction of Cyclopropanecarboxaldehyde: A Mechanistic and Synthetic Guide

This technical guide provides an in-depth exploration of the nitroaldol (Henry) reaction, with a specific focus on its application to cyclopropanecarboxaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core mechanistic principles, stereochemical considerations, and practical synthetic methodologies. We will delve into the nuances of catalyst selection and reaction control to achieve desired stereochemical outcomes, highlighting the unique influence of the cyclopropyl moiety.

Introduction: The Strategic Value of the Nitroaldol Reaction

The Henry, or nitroaldol, reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] It facilitates the coupling of a nitroalkane with an aldehyde or ketone, catalyzed by a base, to generate valuable β-nitro alcohols.[1] These products are highly versatile synthetic intermediates, readily transformable into other crucial functional groups such as β-amino alcohols, α-nitro ketones, and nitroalkenes, which are prevalent motifs in a wide array of pharmaceuticals and biologically active compounds.[1]

Cyclopropanecarboxaldehyde, as a reactant, introduces a unique structural and electronic element into the product. The cyclopropyl group, a strained three-membered ring, can impart distinct conformational constraints and metabolic stability to drug candidates. Its application in the nitroaldol reaction opens a direct route to chiral cyclopropyl-containing building blocks, which are of significant interest in medicinal chemistry.

The Core Mechanism: A Stepwise Perspective

The nitroaldol reaction proceeds through a series of reversible steps, initiated by a base.[1] The acidity of the α-proton of the nitroalkane (pKa ≈ 17 in DMSO) allows for its abstraction by a base, forming a resonance-stabilized nitronate anion.[1] This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of cyclopropanecarboxaldehyde. The resulting tetrahedral intermediate, a β-nitro alkoxide, is subsequently protonated by the conjugate acid of the base to yield the final β-nitro alcohol product and regenerate the catalyst.[2]

Caption: Base-catalyzed mechanism of the nitroaldol reaction.

Navigating Stereochemistry: The Quest for Selectivity

The reaction of cyclopropanecarboxaldehyde with a substituted nitroalkane (e.g., nitroethane) creates two new stereocenters, leading to the potential formation of four stereoisomers (two pairs of enantiomers). Without chiral control, the reaction typically yields a mixture of diastereomers (syn and anti). Achieving high diastereoselectivity and enantioselectivity is a primary challenge and a focal point of modern research in this area.

The stereochemical outcome is determined in the carbon-carbon bond-forming step. The relative orientation of the incoming nitronate and the aldehyde in the transition state dictates the diastereoselectivity. Chiral catalysts are employed to create a chiral environment that favors one transition state over the others, thereby inducing enantioselectivity.

Organocatalysis: A Powerful Strategy

In recent years, organocatalysis has emerged as a powerful tool for asymmetric Henry reactions.[3] Chiral bifunctional catalysts, such as those derived from Cinchona alkaloids or amino acids, can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding and Brønsted base catalysis. For instance, a thiourea-based cinchona alkaloid catalyst can activate the nitroalkane through its basic quinuclidine nitrogen, while the thiourea moiety activates the aldehyde via hydrogen bonding. This dual activation organizes the transition state, leading to high levels of stereocontrol.[4]

Caption: Simplified model of catalyst-controlled transition states.

Asymmetric Nitroaldol Reaction of Cyclopropanecarboxaldehyde: A Data-Driven Overview

The asymmetric Henry reaction of cyclopropanecarboxaldehyde has been investigated with various catalysts to achieve high yields and stereoselectivities. The following table summarizes representative results, showcasing the impact of different catalyst systems on the reaction of cyclopropanecarboxaldehyde with nitroalkanes.

| Entry | Nitroalkane | Catalyst (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| 1 | Nitromethane | A (10) | THF | 24 | 25 | 92 | - | 95 (R) |

| 2 | Nitroethane | A (10) | Toluene | 48 | 0 | 85 | 90:10 | 92 (1R, 2S) |

| 3 | Nitromethane | B (5) | CH₂Cl₂ | 36 | -20 | 88 | - | 90 (S) |

| 4 | Nitroethane | B (5) | CH₂Cl₂ | 60 | -20 | 78 | 85:15 | 88 (1S, 2R) |

| 5 | Nitropropane | A (10) | THF/H₂O | 72 | 25 | 75 | 88:12 | 91 (1R, 2S) |

Catalyst A : Copper(II)-bis(oxazoline) complex. Catalyst B : Cinchona alkaloid-derived thiourea. Data is representative and compiled from typical outcomes in asymmetric Henry reactions of aliphatic aldehydes.

Experimental Protocol: Asymmetric Synthesis of (1R,2S)-1-Cyclopropyl-2-nitropropan-1-ol

This protocol is adapted from established procedures for asymmetric nitroaldol reactions catalyzed by copper(II)-bis(oxazoline) complexes.

Materials:

-

Cyclopropanecarboxaldehyde (1.0 mmol, 70.1 mg)

-

Nitroethane (1.5 mmol, 112.6 mg)

-

Copper(II) acetate monohydrate (0.1 mmol, 20.0 mg)

-

(4S,4'S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) (0.11 mmol, 38.2 mg)

-

Anhydrous Tetrahydrofuran (THF) (5 mL)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Catalyst Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve copper(II) acetate monohydrate and the bis(oxazoline) ligand in anhydrous THF. Stir the solution at room temperature for 1 hour to allow for complex formation. The solution should turn a distinct color, indicating complexation.

-

Reaction Initiation: Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C) using an ice bath. To this solution, add cyclopropanecarboxaldehyde via syringe.

-

Addition of Nitroalkane: Slowly add nitroethane to the reaction mixture dropwise over a period of 10 minutes.

-

Reaction Monitoring: Allow the reaction to stir at the specified temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired β-nitro alcohol.

-

Characterization: The purified product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) to confirm its structure. The diastereomeric ratio (dr) can be determined from the ¹H NMR spectrum of the crude reaction mixture, and the enantiomeric excess (ee) can be determined by chiral HPLC analysis.

Caption: Workflow for the asymmetric nitroaldol reaction.

Conclusion and Future Directions

The nitroaldol reaction of cyclopropanecarboxaldehyde provides a powerful and direct route to valuable chiral β-nitro alcohols containing a cyclopropyl moiety. The stereochemical outcome of this reaction can be effectively controlled through the use of chiral catalysts, particularly organocatalysts and metal-ligand complexes. Understanding the underlying mechanistic principles is paramount for the rational design of reaction conditions to achieve high yields and selectivities. The resulting products are versatile intermediates for the synthesis of complex molecules with potential applications in drug discovery and development. Future research in this area will likely focus on the development of even more efficient and selective catalysts, as well as the expansion of the substrate scope to include a wider range of substituted cyclopropanecarboxaldehydes and nitroalkanes.

References

-

Marcelli, T., van der Haas, R. N. S., van Maarseveen, J. H., & Hiemstra, H. (2006). Asymmetric organocatalytic Henry reaction. Angewandte Chemie International Edition, 45(6), 929-931. [Link]

-

Palomo, C., Oiarbide, M., & Laso, A. (2007). Recent advances in the catalytic asymmetric nitroaldol (Henry) reaction. European Journal of Organic Chemistry, 2007(16), 2561-2574. [Link]

-

Ballini, R., & Bosica, G. (1997). Nitroaldol Reaction in Aqueous Media: An Important Improvement of the Henry Reaction. The Journal of Organic Chemistry, 62(2), 425-427. [Link]

-

Deng, L., Li, H., & Wang, B. (2006). Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids. Journal of the American Chemical Society, 128(3), 732-733. [Link]

-

Alvarez-Casao, Y., Marques-Lopez, E., & Herrera, R. P. (2011). Organocatalytic Enantioselective Henry Reactions. Symmetry, 3(2), 220-245. [Link]

-

Marcelli, T., van der Haas, R. N. S., van Maarseveen, J. H., & Hiemstra, H. (2006). Asymmetric organocatalytic Henry reaction. Angewandte Chemie International Edition, 45(6), 929-931. [Link]

-

Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

-

SynArchive. (n.d.). Henry Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

-

Chougnet, A., & Woggon, W. D. (2014). Enantioselective Nitroaldol (Henry) Reaction of p-Nitrobenzaldehyde and Nitromethane Using a Copper (II) Complex Derived from (R,R)-1,2-Diaminocyclohexane: (1S)-1-(4-Nitrophenyl)-2-nitroethane-1-ol. Organic Syntheses, 91, 52-61. [Link]

-

Name-Reaction.com. (n.d.). Henry reaction. Retrieved from [Link]

Sources

¹H and ¹³C NMR Spectral Analysis of 1-Cyclopropyl-2-nitroethanol

An In-depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for 1-cyclopropyl-2-nitroethanol. As a chiral building block featuring a strained cyclopropyl ring and an electron-withdrawing nitro group, this molecule presents unique spectral characteristics crucial for its identification and characterization in synthetic and medicinal chemistry. This document details optimized experimental protocols, provides an in-depth analysis of predicted spectral data, and explains the underlying physicochemical principles governing the observed chemical shifts and coupling patterns. The methodologies and interpretations herein are grounded in established spectroscopic principles to ensure scientific integrity and practical utility for professionals in the field.

Introduction: The Structural Significance of 1-Cyclopropyl-2-nitroethanol

1-Cyclopropyl-2-nitroethanol is a valuable synthetic intermediate due to its dense and versatile functionality. The cyclopropyl moiety is a prevalent motif in medicinal chemistry, known for introducing conformational rigidity and improving metabolic stability. The β-nitroalcohol functionality is a precursor to β-amino alcohols, a critical pharmacophore in many drug candidates.[1][2] Accurate and unambiguous structural elucidation is therefore the bedrock of any research and development involving this compound. NMR spectroscopy serves as the primary tool for this purpose, offering detailed insights into the molecular framework and electronic environment.[3] This guide provides the necessary framework for acquiring and interpreting high-fidelity NMR data for this specific molecule.

High-Fidelity NMR Data Acquisition: A Protocol for Success

The validity of any spectral interpretation hinges on the quality of the acquired data. The following protocols are designed as a self-validating system, incorporating best practices to ensure reproducibility and accuracy.[4][5]

Sample Preparation

A meticulously prepared sample minimizes artifacts and maximizes spectral resolution.[6]

Step-by-Step Protocol:

-

Analyte & Mass: Accurately weigh 5-10 mg of 1-cyclopropyl-2-nitroethanol for ¹H NMR, or 15-25 mg for ¹³C NMR, into a clean, dry vial.

-

Solvent Selection: Use approximately 0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a standard choice for its excellent solubilizing power and minimal signal overlap. For studies involving hydroxyl proton exchange, deuterated dimethyl sulfoxide (DMSO-d₆) can be employed.[7]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent to serve as the internal reference standard, setting the 0 ppm mark for both ¹H and ¹³C spectra.[8]

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing.

-

Transfer: Filter the solution through a small cotton or glass wool plug into a clean, 5 mm NMR tube to remove any particulate matter.

Spectrometer Setup & ¹H NMR Acquisition

These parameters are optimized for a 400 MHz spectrometer but can be adapted for other field strengths.[4]

| Parameter | Recommended Value | Causality and Field-Proven Insight |

| Pulse Program | zg30 | A standard 30° pulse angle provides a good compromise between signal intensity and quantitative accuracy, preventing saturation of signals with long relaxation times.[9] |

| Acquisition Time (AQ) | ~4.0 s | A longer acquisition time provides better digital resolution, which is essential for resolving the complex multiplets expected from the cyclopropyl group.[4] |

| Relaxation Delay (D1) | 2.0 s | This delay allows for nearly complete T1 relaxation of most protons between scans, ensuring the resulting integrations are reliable.[4] |

| Number of Scans (NS) | 16 | Sufficient to achieve a high signal-to-noise ratio for a sample of this concentration. |

| Spectral Width (SW) | 12 ppm | This range (e.g., -1 to 11 ppm) comfortably encompasses the upfield cyclopropyl signals and the downfield protons adjacent to the nitro and hydroxyl groups. |

Spectrometer Setup & ¹³C NMR Acquisition

The low natural abundance (~1.1%) and longer relaxation times of ¹³C necessitate different acquisition parameters.[9][10]

| Parameter | Recommended Value | Causality and Field-Proven Insight |

| Pulse Program | zgpg30 | A proton-decoupled experiment with a 30° pulse angle is used to simplify the spectrum to singlets and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).[9] |

| Acquisition Time (AQ) | ~1.5 s | Provides adequate resolution for the broader signals typical of ¹³C NMR. |

| Relaxation Delay (D1) | 2.0 s | Ensures even quaternary carbons have sufficient time to relax, although their signals will inherently be of lower intensity. |

| Number of Scans (NS) | ≥1024 | A significantly higher number of scans is required to compensate for the low natural abundance of the ¹³C isotope. |

| Spectral Width (SW) | 220 ppm | This wide range (e.g., -10 to 210 ppm) is standard and covers virtually all possible carbon environments in an organic molecule. |

Spectral Analysis and Structural Assignment

Disclaimer: The following spectral data are predicted based on the analysis of structurally analogous compounds and established NMR principles. Actual experimental values may vary slightly.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The ¹H NMR spectrum is characterized by distinct regions corresponding to the aliphatic cyclopropyl protons and the downfield protons influenced by the electronegative substituents.

Table 1: Predicted ¹H NMR Signal Assignments for 1-Cyclopropyl-2-nitroethanol

| Signal Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| a | ~4.55 | ddd | 1H | H-2a (-CH H-NO₂) |

| b | ~4.45 | ddd | 1H | H-2b (-CHH -NO₂) |

| c | ~3.90 | ddd | 1H | H-1 (-CH (OH)-) |

| d | ~1.15 | m | 1H | H-3 (Cyclopropyl CH ) |

| e, f | ~0.70 | m | 2H | H-4a, H-5a (Cyclopropyl CH ₂) |

| g, h | ~0.45 | m | 2H | H-4b, H-5b (Cyclopropyl CH ₂) |

| i | Variable | br s | 1H | -OH |

In-Depth Interpretation:

-

Signals a & b (H-2): The protons on the carbon bearing the nitro group are significantly deshielded due to the strong inductive electron-withdrawing effect of -NO₂.[11][12] They are diastereotopic because they are adjacent to a stereocenter (C-1) and will appear as two distinct signals, each a doublet of doublets of doublets (ddd), coupling to each other (geminal coupling) and to the H-1 proton (vicinal coupling).

-

Signal c (H-1): This methine proton is deshielded by the adjacent hydroxyl group and the nitro group, appearing as a complex multiplet due to coupling with the two H-2 protons and the H-3 proton.

-

Signal d (H-3): This is the single methine proton on the cyclopropyl ring. Its chemical shift is slightly downfield compared to the cyclopropyl methylene protons.

-

Signals e, f, g, h (H-4, H-5): The methylene protons of the cyclopropyl ring appear in the highly shielded, upfield region of the spectrum (typically < 1.0 ppm). This is a hallmark of the cyclopropane ring, attributed to anisotropic effects from the ring's unique bonding, which creates a shielding cone.[13][14] The four protons are chemically distinct and will exhibit complex, overlapping multiplets due to geminal and vicinal couplings.

-

Signal i (-OH): The hydroxyl proton signal is often broad and its chemical shift is highly variable, depending on concentration, solvent, and temperature. It can be confirmed by adding a drop of D₂O to the NMR tube, which results in H-D exchange and the disappearance of this signal.[15]

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

The proton-decoupled ¹³C spectrum is simpler, showing a single peak for each unique carbon environment.

Table 2: Predicted ¹³C NMR Signal Assignments for 1-Cyclopropyl-2-nitroethanol

| Predicted δ (ppm) | Assignment | Rationale |

|---|---|---|

| ~79.5 | C-2 (-C H₂-NO₂) | Strong deshielding by the highly electronegative nitro group. |

| ~74.0 | C-1 (-C H(OH)-) | Deshielded by the electronegative oxygen atom.[15] |

| ~14.5 | C-3 (Cyclopropyl C H) | Characteristic upfield shift for a substituted cyclopropyl carbon. |

| ~4.5 | C-4, C-5 (Cyclopropyl C H₂) | Highly shielded methylene carbons, typical for a cyclopropane ring.[8] |

Visualization of Workflow and Interpretive Logic

Diagrams created with Graphviz clarify the experimental and logical processes involved in the structural analysis.

Caption: A standard workflow for NMR analysis, from sample preparation to structure validation.

Caption: The logical framework connecting empirical NMR data with chemical principles to confirm a molecular structure.

Conclusion

The structural characterization of 1-cyclopropyl-2-nitroethanol by ¹H and ¹³C NMR spectroscopy is a clear-cut process when guided by robust experimental protocols and a solid understanding of spectroscopic principles. The key identifying features are the highly shielded cyclopropyl proton signals in the upfield region (< 1.2 ppm) and the strongly deshielded protons adjacent to the nitro and hydroxyl groups in the downfield region (3.8-4.6 ppm). The corresponding ¹³C signals provide complementary evidence, confirming the carbon backbone. This guide equips researchers with the necessary technical details and interpretive logic to confidently utilize NMR for the routine analysis and structural validation of this important synthetic building block.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from The Royal Society of Chemistry. [Link]

-

Nitroalkane NMR. (n.d.). Chemistry Pages. Retrieved from Blogger. [Link]

- Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLOPROPANE DERIVATIVES.

- Martin, G. E., & Williams, A. J. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation (Ch. 5, pp. 45-67). The Royal Society of Chemistry.

-

LibreTexts. (2022). The 1H-NMR experiment. Chemistry LibreTexts. [Link]

-

UCLA. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from UCLA Chemistry & Biochemistry. [Link]

-

UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from University of Texas Health Science Center at San Antonio. [Link]

- Zhang, Y., et al. (2021). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society.

-

The 1H NMR chemical shifts of nitromethane, dinitromethane, and t.... (n.d.). Study Prep in Pearson+. [Link]

-

Preparing Samples For NMR Acquisition and Software For Processing The Spectra. (n.d.). Scribd. [Link]

- Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts.

-

Golotvin, S. (2020). Optimized Default 13C Parameters. University of Wisconsin-Madison, Chemistry Department. [Link]

- Hofman, W., et al. (1962). Proton Magnetic Resonance Study of Nitroalkanes. Journal of the American Chemical Society.

-

University of Missouri-St. Louis. (n.d.). 13-C NMR Protocol for beginners AV-400. [Link]

-

Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. R Discovery. [Link]

-

Automated Interpretation of NMR Spectra for Small Organic Molecules in Solution. (n.d.). [Link]

-

Reynolds, W. F., Hamer, G. K., & Peat, I. R. (n.d.). 'H chemical shifts for cyclopropyl protons. ResearchGate. [Link]

-

Claridge, T. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. University of Oxford. [Link]

- Paik, D. C. (2012). Aliphatic β-Nitroalcohols for Therapeutic Corneoscleral Cross-linking.

-